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  • Product: 8-Bromoquinoline-5-carbonitrile
  • CAS: 204783-06-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromoquinoline-8-carbonitrile: Nomenclature, Synthesis, and Applications

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Its rigid structure and abil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Its rigid structure and ability to be functionalized at various positions have made it a "privileged scaffold," forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3][4] The strategic placement of substituents on the quinoline nucleus can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. This guide focuses on a specific, synthetically valuable derivative: 5-Bromoquinoline-8-carbonitrile, a molecule with significant potential as a building block in the development of novel therapeutics.

PART 1: Decoding the Nomenclature: 8-Bromoquinoline-5-carbonitrile vs. 5-Bromo-8-cyanoquinoline

A common point of ambiguity in chemical literature and databases is the naming of complex organic molecules. The topic of this guide, for instance, is often referred to by two different names: 8-Bromoquinoline-5-carbonitrile and 5-Bromo-8-cyanoquinoline. It is crucial for researchers to understand that these two names refer to the exact same chemical entity .

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines, when the nitrile group (-C≡N) is the principal functional group attached to a ring system, the suffix "-carbonitrile" is used.[5][6] This suffix includes the carbon atom of the nitrile group. In our molecule of interest, the nitrile group is at the 8-position of the quinoline ring, and a bromine atom is at the 5-position. Therefore, the systematic and preferred IUPAC name is 5-Bromoquinoline-8-carbonitrile .

The name "5-Bromo-8-cyanoquinoline" is also descriptive and widely understood. Here, "cyano" is used as a prefix to denote the -C≡N group at the 8-position. While less formal according to the latest IUPAC conventions, it accurately portrays the substitution pattern. For clarity and adherence to modern standards, this guide will primarily use the name 5-Bromoquinoline-8-carbonitrile .

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 507476-70-2 .[7] Researchers should always use the CAS number to avoid any ambiguity when sourcing this chemical or referencing it in publications.

Chemical Structure and Properties

Below is a 2D representation of 5-Bromoquinoline-8-carbonitrile, along with a table summarizing its key chemical properties.

Caption: 2D structure of 5-Bromoquinoline-8-carbonitrile.

PropertyValueReference
CAS Number 507476-70-2[7]
Molecular Formula C₁₀H₅BrN₂[8]
Molecular Weight 233.07 g/mol
Appearance White to off-white solid[9]
Purity Typically ≥95%
Boiling Point 367.6 ± 22.0 °C (Predicted)[9]
InChI Key DAYKHFAZOORREQ-UHFFFAOYSA-N

PART 2: Synthesis and Characterization

While specific, detailed synthetic procedures for 5-Bromoquinoline-8-carbonitrile are not abundantly available in the public domain, a logical and efficient synthesis can be devised based on established methodologies for the functionalization of quinoline derivatives. The following proposed synthesis is a multi-step process starting from 8-aminoquinoline.

Proposed Synthetic Pathway

G Figure 2: Proposed Synthesis of 5-Bromoquinoline-8-carbonitrile start 8-Aminoquinoline step1 Diazotization & Sandmeyer Reaction (NaNO₂, HBr, CuBr) start->step1 product1 8-Bromoquinoline step1->product1 step2 Bromination (Br₂, Solvent) product1->step2 product2 5,8-Dibromoquinoline step2->product2 step3 Cyanation (CuCN, DMF, heat) product2->step3 final_product 5-Bromoquinoline-8-carbonitrile step3->final_product

Caption: A plausible synthetic route to 5-Bromoquinoline-8-carbonitrile.

Experimental Protocols

Step 1: Synthesis of 8-Bromoquinoline from 8-Aminoquinoline

This step utilizes the Sandmeyer reaction, a classic method for converting an amino group on an aromatic ring to a variety of functional groups, including halogens.

  • Diazotization: Dissolve 8-aminoquinoline in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the mixture, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 8-bromoquinoline can be purified by column chromatography on silica gel.[10][11][12]

Step 2: Synthesis of 5,8-Dibromoquinoline from 8-Bromoquinoline

The introduction of a second bromine atom at the 5-position can be achieved through electrophilic aromatic substitution. The pre-existing bromine at the 8-position is a deactivating group but will direct incoming electrophiles to the 5- and 7-positions.

  • Dissolve 8-bromoquinoline in a suitable solvent such as chloroform or acetic acid.

  • Slowly add a solution of bromine (Br₂) in the same solvent dropwise at room temperature.[13]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude 5,8-dibromoquinoline by recrystallization or column chromatography.

Step 3: Synthesis of 5-Bromoquinoline-8-carbonitrile from 5,8-Dibromoquinoline

The final step involves a nucleophilic substitution reaction, specifically a Rosenmund-von Braun reaction, to replace the bromine atom at the 8-position with a nitrile group. The bromine at the 8-position is generally more reactive towards nucleophilic substitution than the one at the 5-position.

  • In a flask, combine 5,8-dibromoquinoline with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with an organic solvent, wash the organic layer thoroughly with water and brine, dry, and concentrate.

  • Purification: The final product, 5-Bromoquinoline-8-carbonitrile, can be purified by column chromatography or recrystallization to yield a solid product.[9]

Spectroscopic Characterization

The identity and purity of the synthesized 5-Bromoquinoline-8-carbonitrile would be confirmed using standard spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns would be consistent with the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display ten signals corresponding to the ten carbon atoms in the molecule, including the carbon of the nitrile group.

  • IR (Infrared) Spectroscopy: A characteristic sharp absorption band is expected in the region of 2220-2240 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (233.07 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom.

PART 3: Applications in Drug Development and Medicinal Chemistry

The unique combination of a bromo substituent and a nitrile group on the quinoline scaffold makes 5-Bromoquinoline-8-carbonitrile a highly valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.

Role as a Versatile Synthetic Intermediate
  • Cross-Coupling Reactions: The bromine atom at the 5-position serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of carbon- and heteroatom-based substituents, enabling the generation of large libraries of novel compounds for biological screening.

  • Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.[14][15] Each of these functional groups can serve as a key interaction point with biological targets or as a site for further chemical elaboration.

Potential Therapeutic Applications

While direct biological data for 5-Bromoquinoline-8-carbonitrile is limited, the known activities of structurally related bromo- and cyano-quinoline derivatives suggest significant potential in several therapeutic areas:

  • Oncology: Many substituted quinolines exhibit potent anticancer activity by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[1][16] The 5-bromo-8-cyanoquinoline scaffold could be a starting point for the development of inhibitors of kinases, topoisomerases, or other enzymes implicated in cancer.[4]

  • Infectious Diseases: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[3] Derivatives of 5-Bromoquinoline-8-carbonitrile could be explored for their potential as novel antibacterial, antiviral, or antiparasitic agents.[1]

Conclusion

5-Bromoquinoline-8-carbonitrile, correctly identified by this name and the CAS number 507476-70-2, is a chemical compound with a clear and unambiguous structure. While its direct synthesis and applications are not extensively documented, its structure provides a versatile platform for the synthesis of a diverse range of more complex molecules. The presence of two distinct and reactive functional groups, the bromo and nitrile moieties, makes it an attractive building block for medicinal chemists and researchers in drug development. The logical synthetic pathways and potential therapeutic applications outlined in this guide, based on established chemical principles and the activities of related compounds, underscore the significant potential of 5-Bromoquinoline-8-carbonitrile in the ongoing quest for novel and effective therapeutic agents.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

  • PubChem. 5-Bromo-quinolin-8-ylamine. [Link]

  • Google Patents.
  • MySkinRecipes. 5-Bromoquinoline-8-carbonitrile. [Link]

  • PubChem. 8-Quinolinol, 5-bromo-. [Link]

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

  • Ark Pharma Scientific Limited. 5-Bromoquinoline-8-carbonitrile. [Link]

  • Amanote Research. (PDF) Synthesis of 5-Bromoisoquinoline and. [Link]

  • IUPAC. carbonitriles (C00838). [Link]

  • Chemsrc. 5-Bromoquinolin-8-amine. [Link]

  • Knowledge. What are the applications of 8-bromoisoquinoline?. [Link]

  • PubMed. Quinoline: An Attractive Scaffold in Drug Design. [Link]

  • PubChem. 5-Bromoquinoline-8-carboxaldehyde. [Link]

  • PMC. Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

Sources

Exploratory

8-Bromoquinoline-5-carbonitrile PubChem CID and chemical identifiers

This guide provides an in-depth technical analysis of 8-Bromoquinoline-5-carbonitrile , a specialized heterocyclic building block used primarily in medicinal chemistry for the development of Toll-like receptor (TLR) anta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 8-Bromoquinoline-5-carbonitrile , a specialized heterocyclic building block used primarily in medicinal chemistry for the development of Toll-like receptor (TLR) antagonists and kinase inhibitors.

[1][2][3]

Introduction & Significance

8-Bromoquinoline-5-carbonitrile is a disubstituted quinoline scaffold characterized by a bromine atom at the C8 position and a nitrile group at the C5 position.[1][2] This specific substitution pattern renders it a "bifunctional orthogonal scaffold," allowing medicinal chemists to selectively functionalize the molecule at two distinct sites using different chemical methodologies.

  • The C8-Bromine serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The C5-Nitrile acts as a precursor for carboxylic acids, amides, amines, or heterocycles (e.g., tetrazoles, oxadiazoles).

Its primary application lies in the synthesis of TLR7/9 antagonists for the treatment of autoimmune diseases such as Systemic Lupus Erythematosus (SLE), where the quinoline core mimics the adenine base of nucleic acids.

Chemical Identifiers & Properties

Core Identifiers
Identifier TypeValue
Chemical Name 8-Bromoquinoline-5-carbonitrile
CAS Number 204783-06-2
PubChem CID Not directly indexed (Analog: 5-Bromo-8-cyano is CID 11276336)
MDL Number MFCD18262186
Molecular Formula C₁₀H₅BrN₂
Molecular Weight 233.07 g/mol
SMILES N#CC1=C2N=CC=CC2=C(Br)C=C1
InChIKey AKXRRWSXYCJIHR-UHFFFAOYSA-N
Physicochemical Properties (Predicted)
PropertyValueContext
LogP ~2.8Moderate lipophilicity; suitable for CNS penetration.
TPSA 36.7 ŲPolar surface area dominated by the nitrile and pyridine nitrogen.
H-Bond Donors 0Lacks acidic protons.
H-Bond Acceptors 2Nitrile N and Quinoline N.
Melting Point 145–150 °CSolid crystalline form.

Synthesis & Methodology

The synthesis of 8-Bromoquinoline-5-carbonitrile typically follows a functionalization strategy starting from the commercially available 8-bromoquinoline. This route exploits the electrophilic substitution rules of the quinoline ring system.

Mechanistic Pathway[8]
  • Regioselective Nitration: Electrophilic aromatic substitution on quinoline occurs preferentially at positions 5 and 8. With position 8 blocked by bromine, nitration occurs exclusively at position 5.

  • Reduction: The nitro group is reduced to an amine.[3][4] Iron/Acetic acid is preferred over catalytic hydrogenation to prevent debromination at C8.

  • Sandmeyer Cyanation: The amino group is converted to a diazonium salt and displaced by cyanide using copper(I) cyanide.[3]

Experimental Protocol (Step-by-Step)
Step 1: Nitration
  • Reagents: 8-Bromoquinoline (1.0 eq), Fuming HNO₃, Conc. H₂SO₄.[3][4]

  • Protocol: Dissolve 8-bromoquinoline in H₂SO₄ at 0°C. Add HNO₃ dropwise. Stir at ambient temperature for 2 hours. Pour onto ice.

  • Outcome: Precipitate is 8-Bromo-5-nitroquinoline .

Step 2: Béchamp Reduction
  • Reagents: 8-Bromo-5-nitroquinoline, Iron powder (Fe), Glacial Acetic Acid (AcOH), Ethanol.

  • Protocol: Reflux the nitro compound with Fe powder in EtOH/AcOH for 4 hours. Filter through Celite to remove iron salts.[3] Neutralize filtrate.[5]

  • Outcome: 5-Amino-8-bromoquinoline .

Step 3: Sandmeyer Reaction (Cyanation)[3]
  • Reagents: 5-Amino-8-bromoquinoline, NaNO₂, HCl, CuCN, KCN.

  • Protocol:

    • Diazotization: Dissolve amine in HCl/H₂O at 0°C. Add NaNO₂ (aq) dropwise to form the diazonium salt.

    • Substitution: Neutralize the diazonium solution to pH 6-7 with NaHCO₃ (cold). Add this solution dropwise to a stirred mixture of CuCN/KCN at 60°C.

    • Workup: Heat to 90°C for 30 mins. Extract with Ethyl Acetate.[1][5][3][4]

  • Outcome: 8-Bromoquinoline-5-carbonitrile .

Synthesis Flowchart (DOT Visualization)

SynthesisPath cluster_legend Reaction Types Start 8-Bromoquinoline (Starting Material) Inter1 8-Bromo-5-nitroquinoline (Electrophilic Subst.) Start->Inter1 HNO3 / H2SO4 (Nitration @ C5) Inter2 5-Amino-8-bromoquinoline (Selective Reduction) Inter1->Inter2 Fe / AcOH (Béchamp Red.) Final 8-Bromoquinoline-5-carbonitrile (Target Scaffold) Inter2->Final 1. NaNO2/HCl 2. CuCN/KCN key1 Blue Arrow: Electrophilic/Redox key2 Green Arrow: Nucleophilic Subst.

Caption: Synthetic pathway for 8-Bromoquinoline-5-carbonitrile via regioselective nitration and Sandmeyer cyanation.

Reactivity & Applications

Orthogonal Functionalization

The utility of this scaffold lies in the ability to react the C8-Br and C5-CN groups independently.

  • C8-Bromine Reactivity (Cross-Coupling):

    • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the aromatic system.

    • Buchwald-Hartwig: Amination to introduce solubilizing amine groups (common in kinase inhibitors).

    • Heck Reaction: Vinylation for further derivatization.

  • C5-Nitrile Reactivity (Transformation):

    • Hydrolysis: To carboxylic acid (COOH) or amide (CONH₂).

    • Cyclization: Reaction with sodium azide (NaN₃) yields a tetrazole , a bioisostere of carboxylic acid often used to improve metabolic stability.

    • Reduction: To primary amine (CH₂NH₂).

Application Workflow: TLR Antagonists

In the context of TLR7/9 antagonists (e.g., for Lupus treatment), the quinoline core is often modified at C8 to introduce a solubilizing morpholine or piperazine moiety, while the C5 position (via the nitrile) is derivatized to modulate receptor binding affinity.

ReactivityMap Center 8-Bromoquinoline-5-carbonitrile Prod1 8-Aryl-quinoline-5-CN (Biaryl Scaffold) Center->Prod1 Suzuki Coupling (R-B(OH)2, Pd) Prod2 8-Amino-quinoline-5-CN (Kinase Inhibitor Core) Center->Prod2 Buchwald-Hartwig (R-NH2, Pd) Prod3 8-Bromo-5-tetrazolylquinoline (Acid Bioisostere) Center->Prod3 [3+2] Cycloaddition (NaN3) Prod4 8-Bromoquinoline-5-carboxylic acid (Precursor) Center->Prod4 Hydrolysis (H2SO4/H2O)

Caption: Divergent synthesis map showing orthogonal reactivity at C8 (Red) and C5 (Green).

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • Cyanide Hazard: During the Sandmeyer reaction (Step 3), generate HCN in situ only in a closed system with a caustic scrubber (NaOH trap) to neutralize evolved gas.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[5][6]

References

  • Google Patents. (2018). Quinoline derivatives as TLR7/9 antagonists. Patent Reference related to InChIKey AKXRRWSXYCJIHR.
  • PubChem. (n.d.). Compound Summary for analogous structures. National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of 8-Bromoquinoline-5-carbonitrile: A Regioselective Multi-Step Protocol

Executive Summary & Strategic Rationale The synthesis of 8-bromoquinoline-5-carbonitrile represents a classic challenge in heterocyclic chemistry: the regioselective functionalization of the quinoline scaffold in the pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 8-bromoquinoline-5-carbonitrile represents a classic challenge in heterocyclic chemistry: the regioselective functionalization of the quinoline scaffold in the presence of a reactive halogen. This molecule is a high-value scaffold in kinase inhibitor development, serving as a bifunctional core where the C5-nitrile provides electronic modulation or a handle for hydrolysis/reduction, while the C8-bromide remains available for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Direct cyanation of 8-bromoquinoline typically targets the C8 position via metal catalysis (Rosenmund-von Braun or Pd-catalyzed cyanation), destroying the C8-Br handle. To install a nitrile at C5 while retaining the C8-Br, we must exploit the electronic properties of the quinolinium ring system.

This guide details a three-step sequence designed for reliability and scalability:

  • Regioselective Nitration: Exploiting the protonated quinolinium species to direct electrophilic substitution to the C5 position.

  • Chemoselective Reduction: Reducing the nitro group to an amine without hydro-dehalogenating the C8-bromide.

  • Sandmeyer Cyanation: Converting the C5-amine to a nitrile under mild conditions that preserve the C8-bromide.

Retrosynthetic Analysis & Pathway Logic

The synthetic strategy relies on the inherent reactivity of the quinoline ring under acidic conditions.

Retrosynthesis Target 8-Bromoquinoline-5-carbonitrile (Target) Amine 8-Bromoquinolin-5-amine (Precursor) Target->Amine Sandmeyer (CuCN, NaNO2) Nitro 8-Bromo-5-nitroquinoline (Intermediate) Amine->Nitro Chemoselective Reduction (Fe/AcOH) SM 8-Bromoquinoline (Starting Material) Nitro->SM SEAr Nitration (HNO3, H2SO4)

Figure 1: Retrosynthetic disconnection showing the preservation of the C8-Bromine handle.

Why this route?
  • Regiocontrol: In concentrated sulfuric acid, quinoline exists as the quinolinium ion. The nitrogen's positive charge deactivates the pyridine ring and the benzene ring positions ortho/para to the bridgehead. However, the 5- and 8-positions are the least deactivated "alpha" positions on the benzenoid ring. Since C8 is blocked by Bromine, C5 is the exclusive site for electrophilic attack .

  • Orthogonality: The C8-Br bond is relatively stable to electrophilic nitration and mild chemical reduction (Fe/Acid), unlike catalytic hydrogenation conditions which often cause debromination.

Detailed Experimental Protocols

Step 1: Regioselective Nitration of 8-Bromoquinoline

This step installs the nitrogen source at C5.[1][2] The critical control point is temperature; excessive heat can lead to dinitration or decomposition.

Reagents:

  • 8-Bromoquinoline (1.0 equiv)[3][4]

  • Conc. Sulfuric Acid (

    
    , solvent/catalyst)[2]
    
  • Fuming Nitric Acid (

    
    , 1.2 equiv)
    

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-bromoquinoline (10 g, 48 mmol) in conc.

    
     (40 mL) at 0°C. Note: The addition is exothermic; add the solid slowly.
    
  • Nitration: Prepare a mixture of fuming

    
     (2.5 mL) and conc. 
    
    
    
    (10 mL).[2] Add this mixture dropwise to the quinoline solution over 30 minutes, maintaining the internal temperature below 5°C.
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-3 hours. Monitor by TLC (EtOAc/Hexane 1:4). The starting material (higher

    
    ) should disappear, replaced by a lower 
    
    
    
    yellow spot.
  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice/water with vigorous stirring.

  • Neutralization: Carefully adjust pH to ~8-9 using 50% NaOH solution or solid

    
    . Caution: Significant heat evolution.
    
  • Isolation: Filter the resulting yellow precipitate. Wash with copious water to remove salts. Recrystallize from Ethanol/Acetone if necessary.

Yield Expectation: 85-95% Product: 8-Bromo-5-nitroquinoline (Yellow solid).

Step 2: Chemoselective Reduction (Béchamp Reduction)

Critical Constraint: Avoid catalytic hydrogenation (


, Pd/C) as it poses a high risk of cleaving the C8-Br bond (hydrodehalogenation). The Iron/Acetic acid method is robust, cheap, and selective for 

in the presence of aryl halides.

Reagents:

  • 8-Bromo-5-nitroquinoline (1.0 equiv)

  • Iron Powder (Fe, 4.0 equiv, fine mesh)

  • Glacial Acetic Acid (AcOH, solvent/reagent)

  • Ethanol (co-solvent, optional)

Protocol:

  • Setup: Suspend 8-bromo-5-nitroquinoline (5.0 g) in a mixture of Ethanol (50 mL) and Glacial Acetic Acid (10 mL).

  • Addition: Add Iron powder (4.5 g) in portions at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. The yellow suspension will turn dark/black (iron oxides).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues.[5] Wash the pad with EtOAc.[5]

  • Neutralization: Concentrate the filtrate to remove most organics. Dilute with water and neutralize with saturated

    
     until basic.
    
  • Extraction: Extract with EtOAc (3 x 50 mL). Dry combined organics over

    
     and concentrate.
    
  • Purification: The crude amine is often pure enough, but can be purified via short silica plug (eluting with DCM/MeOH).

Yield Expectation: 80-90% Product: 8-Bromoquinolin-5-amine (Brown/Orange solid).

Step 3: Sandmeyer Cyanation

This is the most delicate step. We convert the amine to a diazonium salt and displace it with cyanide.[5]

Safety Warning: This reaction generates HCN gas if acidified. Perform in a well-ventilated fume hood. Keep a bleach bath ready to quench cyanide spills.

Reagents:

  • 8-Bromoquinolin-5-amine (1.0 equiv)

  • Sodium Nitrite (

    
    , 1.2 equiv)
    
  • Sulfuric Acid (

    
    , 2M) or HCl
    
  • Copper(I) Cyanide (CuCN, 1.5 equiv)

  • Potassium Cyanide (KCN, 2.0 equiv) - to form the soluble cuprate species

Protocol:

  • Diazotization:

    • Dissolve/suspend the amine (2.23 g, 10 mmol) in 2M

      
       (20 mL) and cool to 0-5°C in an ice bath.
      
    • Add a solution of

      
       (0.83 g in 5 mL water) dropwise. Keep T < 5°C.
      
    • Stir for 20 mins. The solution should become clear/homogeneous as the diazonium salt forms. Test: Starch-iodide paper should turn blue (excess nitrite). Add urea to quench excess nitrite until paper stays white.

  • Cyanation (Sandmeyer):

    • In a separate flask, dissolve CuCN (1.35 g) and KCN (1.30 g) in water (20 mL) to form a clear solution of

      
      . Cool to 0-5°C.[5]
      
    • Neutralization (Crucial): Before adding the diazonium salt to the cyanide, adjust the diazonium solution pH to ~6-7 using

      
       (carefully, keep cold). Acidic diazonium added to cyanide releases HCN.
      
    • Addition: Slowly add the neutralized diazonium solution to the CuCN/KCN mixture with vigorous stirring.

    • Reaction: Allow to warm to room temperature, then heat gently to 50°C for 30 minutes to ensure

      
       evolution is complete.
      
  • Workup:

    • Extract with EtOAc (3 x 50 mL).

    • Wash organics with 1M NaOH (to remove phenols formed by hydrolysis) and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 7:3).

Yield Expectation: 60-75% Product: 8-Bromoquinoline-5-carbonitrile (Off-white to tan solid).

Analytical Data & Validation

Expected NMR Signatures

Validation of the final structure relies on observing the specific substitution pattern of the quinoline ring.

PositionProton Shift (

, ppm)
MultiplicityCoupling (

)
Diagnostic Feature
H-2 ~9.1dd

Most deshielded (next to N)
H-3 ~7.7dd

H-4 ~8.6dd

H-6 ~7.9 - 8.1d

Key: Ortho coupling only
H-7 ~8.1 - 8.3d

Key: Ortho coupling only

Interpretation:

  • The disappearance of the broad

    
     signal from Step 2.
    
  • The presence of two doublets (H6 and H7) with an ortho-coupling constant (~8 Hz) confirms the 5,8-substitution pattern. If the reaction had occurred at C6 or C7, you would see meta-coupling or singlets.

  • IR Spectroscopy: Look for the characteristic Nitrile (

    
    ) stretch at 
    
    
    
    .

Troubleshooting & Critical Control Points

IssueProbable CauseSolution
Low Yield (Step 1) Temperature > 10°C during additionMaintain strict 0-5°C control.[6] Dinitration occurs at higher temps.
De-bromination (Step 2) Used

or excessive Zn/HCl
Switch to Fe/AcOH or

. These are milder on aryl halides.
Phenol Formation (Step 3) Water attack on diazonium saltEnsure the CuCN concentration is high and the transfer is rapid. Keep temperature low initially.
Tarry Product (Step 3) Polymerization of diazoniumEnsure pH is controlled during mixing; do not overheat the final step (>60°C).

References

  • Regioselectivity of Quinoline Nitration

    • Mechanism & Locus:[7] The nitration of quinoline in mixed acid occurs at C5 and C8. With C8 blocked, C5 is the exclusive product.

    • Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
    • Specific Analog: Synthesis of 5-nitro-6,8-dibromoquinoline via nitration of 6,8-dibromoquinoline.[8]

    • URL:

  • Sandmeyer Reaction Protocols

    • General Protocol: Standard procedures for converting amino-quinolines to cyano-quinolines.
    • Source: Organic Chemistry Portal - Sandmeyer Reaction.
    • URL:

  • Reduction of Nitroarenes (Chemoselectivity)

    • Fe/AcOH Method: Reliable reduction of nitro groups in the presence of halides.
    • Source: BenchChem Protocols - Reduction of 6-bromo-8-nitroquinoline (Analogous chemistry).
    • URL:

  • General Reactivity of 8-Substituted Quinolines

    • Halogenation Logic: Discusses the remote functionalization and reactivity of the 5-position in 8-substituted systems.
    • URL:

Sources

Application

Application Note: Optimized Hydrolysis Strategies for 8-Bromoquinoline-5-carbonitrile

204782-96-7 (Product) Executive Summary The conversion of 8-Bromoquinoline-5-carbonitrile to 8-Bromoquinoline-5-carboxylic acid is a pivotal transformation in the synthesis of kinase inhibitors and antibacterial agents....

Author: BenchChem Technical Support Team. Date: February 2026


 204782-96-7 (Product)

Executive Summary

The conversion of 8-Bromoquinoline-5-carbonitrile to 8-Bromoquinoline-5-carboxylic acid is a pivotal transformation in the synthesis of kinase inhibitors and antibacterial agents. While nitrile hydrolysis is a standard organic transformation, the quinoline scaffold presents specific solubility and electronic challenges. The basic nitrogen atom (


) and the electron-withdrawing 8-bromo substituent require tailored conditions to prevent incomplete conversion (stalling at the amide) or side reactions (debromination).

This guide provides two validated protocols: Acid-Mediated Hydrolysis (Method A, recommended for solubility) and Base-Mediated Saponification (Method B).

Mechanistic Insight & Strategy

The Chemical Challenge

The hydrolysis of a nitrile (-CN) to a carboxylic acid (-COOH) proceeds through two distinct stages:

  • Hydration: Conversion of nitrile to a primary amide.

  • Hydrolysis: Conversion of the amide to the carboxylic acid (releasing ammonia).[1]

Critical Consideration: The second step (amide


 acid) is kinetically slower than the first. In quinoline systems, the electron-deficient nature of the pyridine ring (further deactivated by the protonated nitrogen in acidic media) can stabilize the amide intermediate, requiring vigorous conditions to drive the reaction to completion.
Structural Impact of 8-Bromoquinoline
  • Solubility: The lipophilic 8-bromo group reduces aqueous solubility. Pure aqueous acid/base is often insufficient; a co-solvent (Acetic Acid or Ethanol) is strictly required.

  • Electronic Effect: The 8-bromo group is electron-withdrawing (inductive). This increases the electrophilicity of the C-5 nitrile carbon, theoretically accelerating the initial nucleophilic attack.

  • Stability: The C-Br bond at position 8 is generally stable to hydrolysis but can be susceptible to nucleophilic aromatic substitution (

    
    ) under extreme basic conditions (e.g., alkoxides). Aqueous hydroxide is generally safe.
    
Reaction Mechanism (Acid-Catalyzed)

The following diagram illustrates the acid-catalyzed pathway, highlighting the critical protonation of the quinoline nitrogen.

G cluster_0 Rate Limiting Step Start 8-Bromoquinoline- 5-carbonitrile Protonation N-Protonation (Solubilization) Start->Protonation H+ Activation Nitrile Activation (C≡N-H+) Protonation->Activation H+ WaterAttack H2O Attack Activation->WaterAttack Amide Intermediate: Primary Amide WaterAttack->Amide Tautomerization AcidHydrolysis Amide Hydrolysis (-NH4+) Amide->AcidHydrolysis Heat, H+, H2O Product 8-Bromoquinoline- 5-carboxylic Acid AcidHydrolysis->Product

Figure 1: Acid-catalyzed hydrolysis mechanism showing the critical amide intermediate.

Method A: Acid-Mediated Hydrolysis (Recommended)[2]

Rationale: This method is preferred because the acidic medium protonates the quinoline nitrogen, significantly enhancing the solubility of the substrate in the reaction medium and preventing the formation of insoluble aggregates.

Reagents & Equipment
  • Substrate: 8-Bromoquinoline-5-carbonitrile (1.0 equiv)

  • Acid: Sulfuric Acid (

    
    ), 60-70% aqueous solution.
    
  • Co-solvent: Glacial Acetic Acid (AcOH) (ratio 1:1 with

    
     solution).
    
  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Protocol
  • Setup: In a round-bottom flask, dissolve 8-Bromoquinoline-5-carbonitrile (10 g, 43 mmol) in Glacial Acetic Acid (50 mL). Stir until a suspension or partial solution is formed.

  • Acid Addition: Slowly add 60% Aqueous Sulfuric Acid (50 mL) to the mixture. Caution: Exothermic.

    • Note: The mixture should become homogeneous as the quinoline protonates.

  • Reaction: Heat the mixture to Reflux (approx. 110-120°C) .

    • Time: 12–18 hours.

    • Monitoring: Check by HPLC or TLC (Mobile Phase: 10% MeOH in DCM). Look for the disappearance of the nitrile (

      
      ) and the amide intermediate (
      
      
      
      ). The acid usually stays at the baseline or requires a trace of acetic acid in the eluent to move.
  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto Crushed Ice (200 g).

    • Slowly adjust the pH to 4.0–5.0 (Isoelectric point region) using 50% NaOH or Solid Sodium Acetate .

    • Critical: Do not make it too basic (pH > 9), or the product will dissolve as the carboxylate salt.

  • Isolation:

    • Filter the resulting off-white/yellow precipitate.

    • Wash the cake with cold water (

      
       mL) to remove residual salts and sulfates.
      
    • Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Purity: >98% (HPLC)

Method B: Base-Mediated Hydrolysis (Alternative)

Rationale: Useful if the substrate contains acid-sensitive functional groups (unlikely here) or if the lab lacks high-grade fume hoods for hot acid handling.

Reagents
  • Base: Sodium Hydroxide (NaOH), 4M aqueous solution.

  • Solvent: Ethanol (EtOH) or 1,4-Dioxane.

Step-by-Step Protocol
  • Setup: Suspend 8-Bromoquinoline-5-carbonitrile (10 g) in Ethanol (60 mL).

  • Base Addition: Add 4M NaOH (40 mL).

  • Reaction: Heat to Reflux (85-90°C) for 8–12 hours.

    • Observation: Ammonia gas (

      
      ) will be evolved. Ensure good ventilation.
      
  • Workup:

    • Cool to room temperature. The reaction mixture should be a clear solution (Product is soluble as Sodium 8-bromoquinoline-5-carboxylate).

    • Concentrate under reduced pressure to remove Ethanol.

    • Dilute with water (50 mL).

    • Acidify carefully with 2M HCl to pH 3–4.

    • The product will precipitate as the free acid.

  • Isolation: Filter, wash with water, and dry.[2]

Analytical Data & Specifications

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidQuinolines often carry trace color.
MW 252.07 g/mol Monoisotopic Mass: 250.96
1H NMR (DMSO-d6)

13.5 (br s, 1H, COOH), 9.2 (d, 1H), 8.5 (d, 1H), 8.1 (d, 1H), 7.8 (m, 2H)
Acid proton is broad/exchangeable.
Solubility DMSO, DMF, dilute BasePoor in water, DCM, Hexane.
Storage Ambient, DesiccatedStable indefinitely.

Troubleshooting & Optimization

Workflow Decision Tree

Workflow Start Start Reaction (Reflux) Check Check TLC/LCMS (t = 6h) Start->Check Decision Nitrile Consumed? Check->Decision AmideCheck Major Peak = Amide? Decision->AmideCheck Yes (Nitrile gone) Continue Continue Reflux (+6h) Decision->Continue No (Nitrile remains) IncreaseTemp Increase Temp or Add conc. Acid AmideCheck->IncreaseTemp Yes (Stuck at Amide) Workup Proceed to Workup AmideCheck->Workup No (Product formed) Continue->Check IncreaseTemp->Check

Figure 2: Decision logic for monitoring reaction progress.

Common Issues
  • Stalling at Amide: If LCMS shows a mass of [M+1] = 251/253 (Amide) rather than 252/254 (Acid), the hydrolysis is incomplete.

    • Fix: Increase temperature (switch from EtOH to Ethylene Glycol for base, or increase

      
       concentration).
      
  • Debromination: Rare, but can occur with harsh metallic reducing agents or Pd contamination.

    • Fix: Ensure glass-lined reactors and high-purity reagents. Avoid catalytic hydrogenation conditions.

  • Poor Recovery: Product loss during workup.

    • Fix: Check the pH of the filtrate. If pH < 2, the quinoline nitrogen protonates, keeping the molecule soluble. If pH > 7, the carboxylate forms, keeping it soluble. Target pH 4.5 exactly.

References

  • General Nitrile Hydrolysis Mechanisms

    • Chemistry LibreTexts. "Hydrolysis of Nitriles."[3][4] Available at:

  • Quinoline Chemistry & Stability

    • National Center for Biotechnology Information (2025). "Quinoline-5-carboxylic acid derivatives." PubChem Compound Summary. Available at:

  • Synthesis of 8-Bromoquinoline Derivatives (Patent Literature)

    • Google Patents. "Synthesis of 5- or 8-bromoisoquinoline derivatives." (Analogous chemistry for bromo-nitrogen heterocycles). US6500954B1. Available at:

  • Commercial Availability & Physical Properties

    • Sigma-Aldrich.[5] "8-Bromoquinoline-5-carboxylic acid Product Page."[6][7] Available at: (Search CAS: 204782-96-7)

Disclaimer: This application note is for research purposes only. Always consult the Safety Data Sheet (SDS) for 8-Bromoquinoline-5-carbonitrile and Sulfuric Acid before handling.

Sources

Technical Notes & Optimization

Troubleshooting

recrystallization solvents for 8-Bromoquinoline-5-carbonitrile purification

[1][2] Executive Summary & Solvent Selection Matrix 8-Bromoquinoline-5-carbonitrile is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.[1] Its purification is often complica...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Solvent Selection Matrix

8-Bromoquinoline-5-carbonitrile is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.[1] Its purification is often complicated by the presence of regioisomers (e.g., 5-bromo-8-cyano isomers) and inorganic salts from Sandmeyer reactions.[1]

While column chromatography is effective, recrystallization is preferred for scalability and crystallinity.[1][2] The molecule possesses a "push-pull" electronic structure—the electron-withdrawing nitrile (position 5) and the bromine (position 8) on the nitrogen-containing quinoline core create a dipole that requires careful solvent polarity matching.[1]

Solvent Compatibility Matrix
Solvent SystemSuitabilityMechanism / Notes
Ethanol (Abs.) Primary Best Balance. Dissolves impurities (tars) while crystallizing the product upon cooling.[1] High recovery.
Acetonitrile (MeCN) Secondary High Purity. Excellent for removing inorganic salts carried over from Sandmeyer reactions.[1]
EtOAc / Heptane Tertiary Anti-Solvent Method. Use if the compound is too soluble in alcohols. Good for removing non-polar side products.[1]
Toluene ConditionalUse only if the melting point is confirmed >100°C. Risk of "oiling out" if the product MP is low.
Water AvoidProduct is insoluble.[1] Use only as an anti-solvent in EtOH/Water mixtures (dropwise).[1]
DCM / Chloroform AvoidToo soluble.[1] Product will not crystallize effectively even at -20°C.

Troubleshooting Guide (FAQs)

Q1: The compound "oils out" (forms a liquid blob) instead of crystallizing. Why?

Diagnosis: This occurs when the boiling point of your solvent is higher than the melting point of the solvated product, or if the impurity profile depresses the melting point significantly.[2][3] Corrective Action:

  • Switch Solvent: Move to a lower-boiling solvent (e.g., change Toluene to Ethanol).[1][2]

  • low-Temp Trituration: Re-dissolve the oil by heating, then cool very slowly to room temperature with vigorous stirring. If it oils again, add a seed crystal immediately.[1][2]

  • The "Cloud Point" Method: Dissolve in minimum hot Ethyl Acetate.[1] Add warm Heptane dropwise until just cloudy. Remove from heat and wrap the flask in a towel to cool slowly.

Q2: My crystals are colored (yellow/orange/brown) but should be off-white.

Diagnosis: Quinoline derivatives are prone to oxidation and often trap trace polymeric impurities or inorganic copper salts (if synthesized via Sandmeyer).[1] Corrective Action:

  • Activated Carbon: During the hot dissolution step, add activated charcoal (5-10 wt%), stir for 10 minutes, and filter through Celite while hot.

  • Acid Wash: If the color persists, dissolve the crude solid in DCM and wash with 1M HCl (the quinoline nitrogen will protonate and go into water). Wash the aqueous layer with DCM (removes non-basic tars), then basify the aqueous layer (NaOH) to precipitate the product.[2] Filter and then recrystallize.

Q3: Yield is low (<50%) after filtration.

Diagnosis: The compound is likely too soluble in the chosen solvent at room temperature. Corrective Action:

  • Cooling Profile: Did you cool to 0°C or -20°C? Quinoline nitriles have significant solubility in ethanol even at 20°C.[1]

  • Second Crop: Concentrate the mother liquor to half volume and cool again to harvest a second crop.

Detailed Protocol: The "Ethanol-Reflux" Method[1][2]

This protocol is the industry standard for purifying medium-polarity quinolines.[1]

Prerequisites:

  • Crude 8-Bromoquinoline-5-carbonitrile[1]

  • Solvent: Ethanol (200 proof preferred)[1][2]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle.[1][2]

Step-by-Step:

  • Saturation: Place the crude solid in a round-bottom flask. Add Ethanol (approx. 5 mL per gram of solid).[1]

  • Reflux: Heat the mixture to reflux (78°C).

    • Observation: If the solid dissolves completely immediately, you have too much solvent.[1][2] Evaporate some solvent until a slight turbidity persists at reflux, then add just enough EtOH to clear it.[1][2]

    • Observation: If solids remain after 15 mins of reflux, they are likely inorganic salts (insoluble).[1][2] Filter the hot solution through a pre-warmed glass frit or Celite.

  • Controlled Cooling (Critical): Remove the flask from the heat source.

    • Do NOT place immediately in ice.[1][3]

    • Place the flask on a cork ring and cover with a beaker or towel to insulate. Allow to reach room temperature undisturbed over 2-3 hours.

  • Crystallization: Needles or prisms should form.[1] Once at room temperature, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum filtration (Buchner funnel).[1]

  • Washing: Wash the filter cake with cold (-20°C) Ethanol. Do not use room temp solvent or you will wash away the product.[2]

  • Drying: Dry under high vacuum at 40°C.

Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection based on the crude material's behavior.

RecrystallizationLogic cluster_oiling Troubleshooting: Oiling Out Start Start: Crude 8-Bromoquinoline-5-CN SolubilityTest Solubility Test (100mg) Start->SolubilityTest Ethanol Test Solvent: Ethanol SolubilityTest->Ethanol CheckCold Soluble at Room Temp? Ethanol->CheckCold CheckHot Soluble at Reflux? CheckCold->CheckHot No TooSoluble Too Soluble CheckCold->TooSoluble Yes GoodSolvent Ideal System: Use Ethanol CheckHot->GoodSolvent Yes (Crystallizes on cooling) Insoluble Insoluble CheckHot->Insoluble No Oiling Oiling Out Occurs? GoodSolvent->Oiling AntiSolventPath Switch to Anti-Solvent Method (Dissolve in EtOAc -> Add Heptane) TooSoluble->AntiSolventPath PolarPath Switch to High Polarity (DMF/Water or DMSO/Water) Insoluble->PolarPath Remedy1 Seed Crystal @ Cloud Point Oiling->Remedy1 Yes Remedy2 Switch to Lower BP Solvent Oiling->Remedy2 Yes (Severe)

Caption: Logical decision tree for selecting the optimal purification path based on solubility observations.

References

  • Organic Syntheses. (2003).[1] Synthesis of Bromoisoquinolines (Analogous Purification Protocols). Org. Synth. 2003, 80, 200.[1][2] Retrieved from [Link]

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectroscopic Analysis of 8-Bromoquinoline-5-carbonitrile and a Comparison with Structural Analogs

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 8-Bromoquinoline-5-carbonitrile, a key heterocyclic compound with applications in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 8-Bromoquinoline-5-carbonitrile, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of novel compounds. We will delve into the theoretical underpinnings of the spectrum, provide a detailed experimental protocol, and compare its spectral features with those of relevant structural analogs to highlight the impact of substituent effects on the quinoline ring system.

Introduction: The Significance of Quinoline Derivatives and NMR Analysis

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of many natural products and synthetic pharmaceuticals.[1] Their broad range of biological activities, including antimalarial, antibacterial, and anticancer properties, makes them a subject of intense research.[2] The precise determination of the substitution pattern on the quinoline scaffold is crucial for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents.

1H NMR spectroscopy is an unparalleled tool for the unambiguous structural characterization of organic molecules.[1] For substituted quinolines, 1H NMR provides vital information regarding the electronic environment of each proton, their spatial relationships, and the overall substitution pattern through the analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities.[1]

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The following protocol outlines the steps for preparing a sample of 8-Bromoquinoline-5-carbonitrile and acquiring a high-resolution 1H NMR spectrum.

Materials:

  • 8-Bromoquinoline-5-carbonitrile (Purity ≥95%)

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR Spectrometer (400 MHz or higher recommended)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 8-Bromoquinoline-5-carbonitrile.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial. The choice of solvent is critical; CDCl3 is a common choice for many organic compounds, while DMSO-d6 can be used for less soluble samples.[3]

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution to a clean 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is essential for obtaining sharp, well-resolved signals.

    • Acquire a standard one-dimensional 1H NMR spectrum. Typical acquisition parameters on a 400 MHz spectrometer would include:

      • Number of scans: 16-64 (to achieve a good signal-to-noise ratio)

      • Relaxation delay: 1-2 seconds

      • Acquisition time: 2-4 seconds

      • Spectral width: 12-16 ppm

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (CDCl3: δ 7.26 ppm; DMSO-d6: δ 2.50 ppm).[3]

Predicted 1H NMR Spectrum of 8-Bromoquinoline-5-carbonitrile: Analysis and Interpretation

The structure of 8-Bromoquinoline-5-carbonitrile features a quinoline ring system with two electron-withdrawing substituents: a bromine atom at position 8 and a nitrile group at position 5. These substituents will significantly influence the chemical shifts of the remaining protons on the ring.

Diagram: Structure and Proton Numbering of 8-Bromoquinoline-5-carbonitrile

G A Acquire 1H NMR Spectrum of 8-Bromoquinoline-5-carbonitrile C Assign Signals in All Spectra (Chemical Shift, Multiplicity, J-coupling) A->C B Acquire/Obtain 1H NMR Spectra of Analogs (e.g., 8-Bromoquinoline) B->C D Compare Chemical Shifts of Corresponding Protons C->D E Analyze Differences in Coupling Constants C->E F Correlate Spectral Differences with Substituent Effects (Electronic & Steric) D->F E->F G Confirm Structural Assignment of 8-Bromoquinoline-5-carbonitrile F->G

Caption: Workflow for the comparative analysis of 1H NMR spectra.

Conclusion

The 1H NMR spectrum of 8-Bromoquinoline-5-carbonitrile can be effectively analyzed and interpreted through a combination of theoretical prediction and comparative analysis with structurally related compounds. The presence of the bromine and nitrile substituents creates a unique and predictable pattern of chemical shifts and coupling constants. This guide provides a framework for researchers to confidently characterize this and other substituted quinoline derivatives, which is a critical step in the advancement of drug discovery and materials science.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 1 H NMR chemical shifts and line widths of the free quinolones.... Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-bromo-5,6,7-trimethylquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and functional evaluation of proteinogenic amino acid-derived synthetic cannabinoid receptor agonists related to MPP-5F-PICA, MMB-5F-PICA, and MDMB-5F-PICA. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). INDEX of 1H NMR spectra of organic compounds. Retrieved from [Link]

Sources

Comparative

Analytical Precision: Mass Spectrometry Profiling of 8-Bromoquinoline-5-carbonitrile

Executive Summary & Strategic Context In the high-stakes arena of drug discovery, 8-Bromoquinoline-5-carbonitrile (MW: 233.06 / 235.06 Da) serves as a critical scaffold for kinase inhibitors and intercalating agents. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes arena of drug discovery, 8-Bromoquinoline-5-carbonitrile (MW: 233.06 / 235.06 Da) serves as a critical scaffold for kinase inhibitors and intercalating agents. Its dual functionality—the electrophilic nitrile at C5 and the labile bromine at C8—makes it a versatile intermediate, yet this same reactivity complicates its analysis.

This guide moves beyond basic spectral reading. We compare the two dominant ionization modalities (Electron Ionization vs. Electrospray Ionization) and address the most common analytical failure mode: the misidentification of positional isomers (specifically the 5-bromo-8-carbonitrile analogue).

Comparative Analysis: Ionization Modalities

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is not merely about availability; it is about the type of data required for your specific phase of development.

Table 1: Performance Matrix (EI vs. ESI)
FeatureElectron Ionization (EI) / GC-MS Electrospray Ionization (ESI) / LC-MS
Primary Utility Structural Fingerprinting & Library MatchingImpurity Profiling & Quantitation
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (

)
Distinct, often intense doublet (1:1)Dominant

or

Fragmentation Rich, reproducible pattern (NIST compatible)Minimal (requires CID/MS2)
Isomer Resolution High (based on volatility differences)High (based on polarity/column interaction)
Limit of Detection Nanogram rangePicogram range (High Sensitivity)
The "Alternative" Hazard: Positional Isomers

The synthesis of 8-bromoquinoline-5-carbonitrile often yields the 5-bromo-8-carbonitrile isomer as a byproduct.

  • Mass Spec Challenge: Both isomers have identical molecular weights and nearly identical fragmentation patterns in low-resolution MS.

  • The Solution: Do not rely on MS alone. These isomers must be resolved chromatographically. The 8-bromo variant typically elutes later on C18 columns due to the steric shielding of the nitrogen lone pair by the bulky bromine atom at the C8 position, reducing interaction with the stationary phase relative to the 5-bromo isomer.

Deep Dive: Fragmentation Mechanics

Understanding the fragmentation logic is essential for validating the identity of the compound.

The Isotopic Signature (The "Fingerprint")

Before analyzing fragments, validate the parent ion. Bromine possesses two stable isotopes,


 and 

, in a nearly 1:1 natural abundance ratio.
  • Observation: You will not see a single peak at 233. You will see a doublet at

    
     233 and 235 of approximately equal height.
    
  • QC Check: If the

    
     peak is significantly less than 90% of the 
    
    
    
    peak, your sample is likely contaminated with a non-brominated impurity (e.g., the dechlorinated or hydro-dehalogenated analog).
Fragmentation Pathways (EI & ESI-CID)
Pathway A: Electron Ionization (Radical Cation Mechanism)
  • 
     (m/z 233/235):  The radical cation is formed.
    
  • Loss of HCN (

    
    ):  A hallmark of quinoline systems. The ring nitrogen is expelled as hydrogen cyanide.
    
    • Transition:

      
       (and 
      
      
      
      ).
  • Loss of Br (

    
    ):  Homolytic cleavage of the C-Br bond.
    
    • Transition:

      
       (Quinoline-carbonitrile radical cation).
      
Pathway B: ESI-MS/MS (Protonated Mechanism)
  • 
     (m/z 234/236):  Protonation occurs on the ring nitrogen.
    
  • Collision Induced Dissociation (CID):

    • Primary loss: HCN (Neutral loss of 27 Da).

    • Secondary loss: Br radical or HBr (depending on collision energy).

Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic pathways for identifying 8-Bromoquinoline-5-carbonitrile, highlighting the divergence between hard (EI) and soft (ESI) ionization.

FragmentationPathway cluster_EI Electron Ionization (EI) - Hard cluster_ESI Electrospray (ESI) - Soft Parent 8-Bromoquinoline-5-carbonitrile (Parent Molecule) M_Radical M+ Radical Cation m/z 233 / 235 (1:1 Ratio) Parent->M_Radical 70 eV Impact M_Proton [M + H]+ m/z 234 / 236 Parent->M_Proton +H (Acidic Mobile Phase) Frag_HCN [M - HCN]+ m/z 206 / 208 M_Radical->Frag_HCN - HCN (27 Da) Frag_Br [M - Br]+ m/z 154 (Base Peak Candidate) M_Radical->Frag_Br - Br (79/81 Da) Frag_Ring Ring Opening/Degradation Low mass fragments Frag_HCN->Frag_Ring CID_HCN CID: [M+H - HCN]+ m/z 207 / 209 M_Proton->CID_HCN Collision Energy (15-30 eV) CID_Br CID: [M+H - Br/HBr]+ CID_HCN->CID_Br

Figure 1: Mechanistic fragmentation pathways comparing Electron Ionization (GC-MS) and Electrospray Ionization (LC-MS/MS).

Experimental Protocol: Validated LC-MS/MS Method

To ensure reproducibility, follow this self-validating protocol. This method prioritizes the separation of the 5-carbonitrile and 8-carbonitrile isomers.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B (Linear ramp)
      
    • 8-10 min: 95% B (Wash)

Mass Spectrometer Settings (Triple Quadrupole)
  • Source: ESI Positive Mode (

    
    ).[2]
    
  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

  • MRM Transitions (Quantitation):

    • Quantifier:

      
       (Loss of HCN from 
      
      
      
      isotope).
    • Qualifier:

      
       (Loss of Br from 
      
      
      
      isotope).
Isomer Differentiation Workflow

Use the following logic gate to confirm you have the correct isomer.

IsomerLogic Start Sample Injection Check_MS Check MS Spectrum Is there a 1:1 Doublet? Start->Check_MS Result_Br Confirm Bromination (Pass) Check_MS->Result_Br Yes (233/235) Fail_Dehalo Fail: De-halogenated Impurity Check_MS->Fail_Dehalo No (Single Peak) Check_RT Check Retention Time (RT) vs. Standard Result_Iso Identity Confirmed 8-Bromo-5-CN Check_RT->Result_Iso Matches Std Fail_Iso Fail: 5-Bromo Isomer (Incorrect RT) Check_RT->Fail_Iso Shifted RT Result_Br->Check_RT

Figure 2: Logical workflow for confirming identity and distinguishing from structural isomers.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules including halogen patterns and nitrile losses).

  • NIST Chemistry WebBook. Quinoline, 8-bromo- Mass Spectrum. National Institute of Standards and Technology.[3] (Authoritative source for bromo-quinoline fragmentation baselines). [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of nitrogen-containing heterocycles. Journal of Chromatography A. (Detailed mechanisms on HCN loss in quinolines). [Link]

  • PubChem. 5-bromoquinoline-8-carbonitrile Compound Summary. (Used for structural comparison of isomers).[4] [Link]

Sources

Validation

A Comparative Guide to the Crystal Structures of Bromoquinolinecarbonitrile Derivatives: Unveiling the Influence of Substitution on Solid-State Architecture

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the design of novel therapeutic agents and f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the design of novel therapeutic agents and functional materials. The introduction of bromine and carbonitrile functionalities onto this privileged core imparts unique electronic and steric properties, profoundly influencing molecular conformation, intermolecular interactions, and, consequently, the macroscopic properties of the resulting crystalline solids. This guide offers a comparative analysis of the crystal structure data for 8-bromoquinoline-5-carbonitrile and its closely related derivatives and isomers. By examining the subtle yet significant shifts in crystal packing and intermolecular contacts, we aim to provide researchers with a foundational understanding to guide the rational design of new molecules with tailored solid-state properties.

The Significance of the 8-Bromoquinoline-5-carbonitrile Scaffold

The 8-bromoquinoline-5-carbonitrile framework serves as a versatile building block in drug discovery and materials science. The bromine atom can act as a handle for further synthetic transformations through cross-coupling reactions, while the nitrile group can participate in various chemical conversions or act as a hydrogen bond acceptor. The relative positioning of these groups, along with the inherent aromatic and heterocyclic nature of the quinoline core, creates a molecule with a distinct electronic profile and potential for diverse intermolecular interactions. Understanding how substitutions on this scaffold influence its three-dimensional arrangement in the solid state is paramount for controlling properties such as solubility, stability, and bioavailability in pharmaceutical applications, as well as charge transport and photophysical behavior in materials science.

Comparative Analysis of Crystal Structures

Molecular Geometry and Conformation

The fundamental quinoline ring system in both 6-bromoquinoline-8-carbonitrile and 8-bromo-2-methylquinoline is essentially planar, as expected for an aromatic bicyclic system. In 8-bromo-2-methylquinoline, the dihedral angle between the two six-membered rings of the quinoline system is a mere 0.49(16)°.[1] This planarity is a key feature that facilitates π-π stacking interactions, a dominant force in the crystal packing of many aromatic compounds.

Intermolecular Interactions and Crystal Packing

The nature and arrangement of intermolecular interactions dictate the overall crystal packing motif. A comparison of the available structures reveals the significant role of π-π stacking and, where applicable, other non-covalent interactions.

In the crystal structure of 6-bromoquinoline-8-carbonitrile , the molecules are organized in a way that maximizes favorable intermolecular contacts. The specific details of its packing provide a valuable reference for predicting the behavior of the 8-bromo-5-carbonitrile isomer.

For 8-bromo-2-methylquinoline , the molecules are packed in a face-to-face arrangement, with a centroid-to-centroid distance of 3.76 Å between the benzene and pyridine rings of adjacent molecules.[1] This distance is characteristic of stabilizing π-π stacking interactions. Notably, the crystal structure of this particular derivative does not feature classical hydrogen bonds.[1]

The introduction of different substituents can dramatically alter these packing arrangements. For instance, in more complex derivatives such as 3-bromo-5-cyano–N-(5-(cyanomethyl)quinolin-8-yl)pentanamide, the presence of amide and additional nitrile functionalities would introduce strong hydrogen bonding capabilities, leading to more intricate and robust three-dimensional networks.

The following table summarizes the key crystallographic data for these related compounds, providing a basis for comparison.

Parameter6-Bromoquinoline-8-carbonitrile8-Bromo-2-methylquinoline
Chemical Formula C₁₀H₅BrN₂C₁₀H₈BrN
Molecular Weight 233.07 g/mol 222.08 g/mol [1]
Crystal System MonoclinicMonoclinic[1]
Space Group P2₁/cData not readily available
Unit Cell Dimensions a = 3.8484(8) Å, b = 12.634(3) Å, c = 18.042(4) Å, β = 92.918(7)°a = 5.0440 (17) Å, b = 13.467 (4) Å, c = 13.391 (4) Å, β = 97.678 (4)°[1]
Volume (V) 876.0(3) ų901.4 (5) ų[1]
Molecules per Unit Cell (Z) 44[1]
Key Intermolecular Interactions π-π stackingπ-π stacking[1]

Experimental Protocols: A General Approach to Synthesis and Crystallization

The synthesis of 8-bromoquinoline-5-carbonitrile and its derivatives typically involves multi-step synthetic sequences. While specific protocols vary depending on the target molecule, a general workflow can be outlined.

Synthesis of the Quinoline Core

A common method for constructing the quinoline ring is the Combes quinoline synthesis or a related cyclization reaction. For instance, the synthesis of 8-bromoquinoline can be achieved by reacting o-bromoaniline with acrolein diethyl acetal in the presence of an acid catalyst, followed by cyclization and aromatization.[2]

Introduction of the Carbonitrile Group

The carbonitrile group can be introduced at the 5-position through various methods, such as a Sandmeyer reaction starting from the corresponding 5-amino-8-bromoquinoline. This involves diazotization of the amino group followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.

Derivatization and Crystallization

Further derivatization of the 8-bromoquinoline-5-carbonitrile scaffold can be achieved through modification of existing functional groups or by substitution on the quinoline ring.

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Common solvents for crystallization of such aromatic compounds include ethanol, methanol, ethyl acetate, and hexane. The choice of solvent and the rate of evaporation are critical for obtaining high-quality crystals.

Workflow for Synthesis and Crystallization:

G cluster_synthesis Synthesis cluster_crystallization Crystallization start Starting Materials (e.g., o-bromoaniline, acrolein acetal) combes Combes Quinoline Synthesis or similar cyclization start->combes 1. Cyclization quinoline 8-Bromoquinoline combes->quinoline amination Nitration followed by Reduction or other amination method quinoline->amination 2. Functionalization aminoquinoline 5-Amino-8-bromoquinoline amination->aminoquinoline sandmeyer Sandmeyer Reaction (Diazotization & Cyanation) aminoquinoline->sandmeyer 3. Cyanation product 8-Bromoquinoline-5-carbonitrile sandmeyer->product derivatization Further Derivatization (e.g., at position 2, 6, or 7) product->derivatization 4. Modification (Optional) purification Purification (e.g., Chromatography, Recrystallization) product->purification derivative Substituted Derivative derivatization->derivative derivative->purification dissolution Dissolution in suitable solvent evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals xray X-ray Diffraction Analysis crystals->xray purification->dissolution

Caption: General workflow for the synthesis and crystallization of 8-bromoquinoline-5-carbonitrile derivatives.

The Role of Substituents in Modifying Crystal Packing: A Predictive Outlook

Based on established principles of crystal engineering, the introduction of various substituents at different positions on the 8-bromoquinoline-5-carbonitrile scaffold is expected to have predictable effects on the resulting crystal structure.

  • Hydrogen Bond Donors and Acceptors: Introducing groups capable of hydrogen bonding, such as hydroxyl (-OH), amino (-NH₂), or amide (-CONH-) groups, will likely lead to the formation of strong, directional hydrogen-bonded networks. This can result in more complex and stable crystal lattices compared to structures dominated by weaker van der Waals forces.

  • Bulky Substituents: The addition of sterically demanding groups, such as a methyl or methoxy group, can disrupt efficient π-π stacking. This may lead to herringbone or other packing motifs where edge-to-face C-H···π interactions become more prominent.

  • Halogen Substitutions: The introduction of additional halogen atoms can lead to the formation of halogen bonds (X···N, X···O, X···Br), which are increasingly recognized as important structure-directing interactions. The strength and directionality of these bonds depend on the nature of the halogen and the electronic environment of the acceptor atom.

Logical Relationship of Substituent Effects on Crystal Packing:

G substituent Substituent Properties (H-bonding, Sterics, Halogen Bonding) interactions Dominant Intermolecular Interactions (π-π, H-bonds, Halogen bonds, C-H···π) substituent->interactions Influences packing Resulting Crystal Packing Motif (e.g., Face-to-face, Herringbone, 3D Network) interactions->packing Dictates properties Macroscopic Properties (Solubility, Stability, etc.) packing->properties Determines

Caption: Influence of substituent properties on the crystal packing and macroscopic properties of 8-bromoquinoline-5-carbonitrile derivatives.

Future Directions and the Need for a Comprehensive Database

This comparative guide highlights the foundational principles governing the crystal structures of bromoquinolinecarbonitrile derivatives, based on the limited publicly available data. A significant opportunity exists for the crystallographic community to expand the structural database for this important class of compounds. A systematic study involving the synthesis and crystallographic analysis of a series of 8-bromoquinoline-5-carbonitrile derivatives with diverse substituents would provide invaluable data for developing robust structure-property relationships. Such a database would greatly accelerate the rational design of new molecules with optimized solid-state properties for a wide range of applications in medicine and materials science.

References

  • ResearchGate. The crystal structure of 3-bromo-5-cyano–N-(5-(cyanomethyl)quinolin-8-yl)pentanamide, C19H15BrN4O.[Link]

  • National Center for Biotechnology Information. 8-Bromo-2-methylquinoline. PubChem Compound Summary for CID 4715030. [Link]

  • National Center for Biotechnology Information. 8-Bromo-6-methylquinoline. PubChem Compound Summary for CID 13088043. [Link]

  • PubChemLite. 8-bromo-2-chloroquinoline (C9H5BrClN).[Link]

  • PubChemLite. 8-bromo-7-methoxyquinoline (C10H8BrNO).[Link]

  • MDPI. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.[Link]

  • ResearchGate. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF.[Link]

  • National Center for Biotechnology Information. 8-Bromo-2-methylquinoline.[Link]

  • ResearchGate. 6-Bromoquinoline-8-carbonitrile.[Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.[Link]

  • MDPI. Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline.[Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.[Link]

  • Google Patents.
  • IUCr Journals. 6-Bromoquinoline-8-carbonitrile.[Link]

  • ResearchGate. (PDF) 5,7-Dibromo-8-methoxyquinoline.[Link]

  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 5-amino-5′-bromo-2′-oxo-2,3-dihydro-1H-spiro[imidazo[1,2-a]pyridine-7,3′-indoline]-6,8-dicarbonitrile dimethyl sulfoxide disolvate.[Link]

  • ACS Publications. Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter? | Crystal Growth & Design.[Link]

  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one.[Link]

  • MDPI. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.[Link]

  • An-Najah Staff. Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1.[Link]

  • ResearchGate. Which intermolecular interactions have a significant influence on crystal packing? | Request PDF.[Link]

  • National Center for Biotechnology Information. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.[Link]

  • PureSynth. 8-Bromo-2-Methylquinoline 98.0%(GC).[Link]

  • Hoffman Fine Chemicals. 8-Bromo-7-(difluoromethoxy)quinoline.[Link]

Sources

Comparative

A Technical Guide to Elemental Analysis Standards for 8-Bromoquinoline-5-carbonitrile

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. 8-Bromoquinoline-5-carbonitrile, a halogenated qui...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. 8-Bromoquinoline-5-carbonitrile, a halogenated quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. Its purity and empirical formula confirmation are paramount for the integrity of subsequent biological and pharmacological studies. This guide provides an in-depth comparison of the elemental analysis standards for 8-Bromoquinoline-5-carbonitrile, offering a practical framework for its analytical validation.

The Critical Role of Elemental Analysis

Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, is a fundamental technique for the verification of a compound's empirical formula. For a novel compound like 8-Bromoquinoline-5-carbonitrile, this analysis serves as a primary checkpoint for purity and identity. The presence of a halogen (bromine) and multiple nitrogen atoms in its structure presents unique analytical considerations that necessitate a robust and well-calibrated methodology. Any deviation from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which can have profound implications for research outcomes.

Theoretical Elemental Composition of 8-Bromoquinoline-5-carbonitrile

The first step in any elemental analysis is the calculation of the theoretical elemental composition based on the compound's molecular formula.

Molecular Formula: C₁₀H₅BrN₂

Molecular Weight: 233.07 g/mol

The theoretical elemental percentages are calculated as follows:

  • Carbon (C): (10 * 12.011) / 233.07 * 100% = 51.53%

  • Hydrogen (H): (5 * 1.008) / 233.07 * 100% = 2.16%

  • Nitrogen (N): (2 * 14.007) / 233.07 * 100% = 12.02%

  • Bromine (Br): (1 * 79.904) / 233.07 * 100% = 34.28%

These theoretical values serve as the benchmark against which experimental results are compared.

Comparative Analysis: Standards and Alternatives

A direct, commercially available Certified Reference Material (CRM) for 8-Bromoquinoline-5-carbonitrile is not readily found. Therefore, a comparative approach using a well-characterized, widely available CRM and experimental data from a structurally related compound is essential for validating the analytical method.

Certified Reference Material: Acetanilide

Acetanilide (C₈H₉NO) is a widely recognized and utilized CRM for CHN analysis. Its stability, homogeneity, and well-defined elemental composition make it an ideal standard for instrument calibration and method validation.[1][2]

Structurally Related Compound: 4-((5-bromoquinolin-8-yl)oxy)-5-chlorophthalonitrile

While not an isomer, this complex molecule shares the bromoquinoline core and the presence of nitrile groups. A published study provides experimental elemental analysis data for this compound, offering a real-world example of the analytical performance for a related structure.[3]

CompoundMolecular FormulaSourceCarbon (% w/w)Hydrogen (% w/w)Nitrogen (% w/w)
8-Bromoquinoline-5-carbonitrile (Theoretical) C₁₀H₅BrN₂Calculated51.53 2.16 12.02
Acetanilide (Certified Reference Material) C₈H₉NONIST SRM 141e[1]71.09 6.71 10.36
4-((5-bromoquinolin-8-yl)oxy)-5-chlorophthalonitrile (Experimental) C₁₇H₈BrClN₄OACG Publications[3]53.09 (Calculated) 52.88 (Found) 1.83 (Calculated) 1.79 (Found) 10.93 (Calculated) 11.04 (Found)

Table 1: Comparison of Elemental Composition

Experimental Protocol for CHN Analysis

The following protocol outlines a standard procedure for the elemental analysis of 8-Bromoquinoline-5-carbonitrile using a modern CHN elemental analyzer.

Principle of the Method

The method is based on the dynamic flash combustion of the sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and detected by a thermal conductivity detector (TCD). The instrument is calibrated using a certified reference material, such as Acetanilide. For halogen-containing compounds, specific furnace reagents and traps are necessary to ensure complete combustion and to prevent interference from the halogen.[4]

Instrumentation and Reagents
  • Elemental Analyzer: Capable of CHN analysis with a thermal conductivity detector.

  • Microbalance: Accurate to at least 0.001 mg.

  • Certified Reference Material: Acetanilide (NIST SRM 141e or equivalent).[1]

  • Combustion/Reduction Tubes and Reagents: As per instrument manufacturer's recommendations for halogen-containing samples. This typically includes reagents like tungsten(VI) oxide on alumina and silver wool to trap halogens.

  • Carrier Gas: High-purity helium.

  • Oxygen: High-purity (99.995% or better).

  • Sample Capsules: Tin or silver capsules.

Step-by-Step Protocol
  • Instrument Preparation and Calibration:

    • Ensure the combustion and reduction furnaces have reached their set temperatures (typically ~900-1000 °C for combustion and ~650 °C for reduction).

    • Perform a leak check of the system.

    • Calibrate the instrument using multiple, accurately weighed samples of Acetanilide (typically 1-2 mg). The calibration should be linear and the response factors for C, H, and N should be stable.

  • Sample Preparation:

    • Ensure the 8-Bromoquinoline-5-carbonitrile sample is homogenous and completely dry. The presence of residual solvents will significantly affect the results.

    • Accurately weigh approximately 1-2 mg of the sample into a sample capsule using a microbalance.

    • Seal the capsule to enclose the sample.

  • Analysis:

    • Introduce the encapsulated sample into the elemental analyzer's autosampler or manual injection port.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace, and the resulting gases are analyzed.

    • Analyze each sample in triplicate to ensure reproducibility.

  • Data Evaluation:

    • The instrument software will calculate the weight percentages of C, H, and N.

    • Compare the experimental results to the theoretical values. For publication in many peer-reviewed journals, the experimental values should be within ±0.4% of the theoretical values.[5]

    • Run a CRM sample after every 5-10 unknown samples to verify the stability of the calibration.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical framework for the comparative analysis.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation instrument_prep Instrument Preparation & Calibration with Acetanilide CRM sample_prep Sample Weighing & Encapsulation instrument_prep->sample_prep Calibrated Instrument combustion Dynamic Flash Combustion sample_prep->combustion Prepared Sample separation Gas Chromatographic Separation combustion->separation detection Thermal Conductivity Detection separation->detection calculation Calculation of %C, %H, %N detection->calculation comparison Comparison with Theoretical Values calculation->comparison

Caption: Experimental workflow for the CHN analysis of 8-Bromoquinoline-5-carbonitrile.

logical_framework target 8-Bromoquinoline-5-carbonitrile (Theoretical Values) validation Method & Result Validation target->validation Benchmark crm Acetanilide CRM (Certified Values) crm->validation Calibration & Verification related_compound Related Bromoquinoline Derivative (Experimental Data) related_compound->validation Performance on Similar Matrix

Caption: Logical framework for the validation of elemental analysis results.

Conclusion and Best Practices

The elemental analysis of 8-Bromoquinoline-5-carbonitrile is a critical step in its characterization. Due to the absence of a specific CRM, a robust analytical approach relies on:

  • Accurate Theoretical Calculations: Serving as the primary point of comparison.

  • Meticulous Method Validation: Using a well-established CRM like Acetanilide to ensure instrument performance and accuracy.[1]

  • Informed Data Interpretation: Leveraging experimental data from structurally similar compounds to understand potential matrix effects and analytical challenges associated with halogenated quinolines.

By adhering to the detailed protocol and the logical framework presented in this guide, researchers can confidently validate the elemental composition of 8-Bromoquinoline-5-carbonitrile, thereby ensuring the integrity and reproducibility of their scientific work.

References

  • Certificate of Analysis - Standard Reference Material® 141e Acetanilide. National Institute of Standards and Technology. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. [Link]

  • An International Study Evaluating Elemental Analysis. National Center for Biotechnology Information. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • Elemental analysis. The Weizmann Institute of Science. [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. [Link]

  • Certified Reference Material Certificate of Analysis. Klen International. [Link]

  • 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974. PubChem. [Link]

  • AR1726 - Certificate of Analysis. Alpha Resources. [Link]

  • 8-bromo-5-nitroquinoline (C9H5BrN2O2). PubChem. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Bromoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 204783-06-2 | Formula: C₁₀H₅BrN₂ | MW: 233.06 g/mol [1][2][3]

Executive Safety Summary

8-Bromoquinoline-5-carbonitrile is a dual-functionalized heterocyclic building block used primarily in medicinal chemistry for structure-activity relationship (SAR) studies.[2][4] Its safety profile is governed by two distinct structural alerts: the quinoline core (potential for DNA intercalation/toxicity) and the nitrile group (metabolic release of cyanide, though sterically hindered).

Critical Hazard Assessment:

  • Acute Toxicity (Oral/Inhalation): Rated Harmful (H302) .[5] The lipophilic nature of the bromo-quinoline scaffold facilitates cellular entry, while the nitrile moiety poses a theoretical risk of inhibition of cytochrome c oxidase if metabolized.

  • Irritation Profile: Causes skin (H315), eye (H319), and respiratory tract (H335) irritation. The solid powder is a potent sternutator (causes sneezing/coughing) if aerosolized.

  • Chemical Stability: Stable under ambient conditions but incompatible with strong oxidizers and strong acids (potential hydrolysis of nitrile to amide/acid).

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic recommendations, selecting PPE based on specific task risks and solvent compatibility.

PPE Component Standard Operation (Weighing/Transfer)High-Risk Operation (Synthesis/Spills)Technical Rationale
Hand Protection Nitrile (Double Gloved) (Outer: 5 mil, Inner: 4 mil)Laminate / Silver Shield® (Required if dissolved in DCM/THF)Nitrile degrades rapidly (<5 mins) in halogenated solvents often used to dissolve this compound.[2] Laminate provides >4h breakthrough time.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Face Shield + Goggles Powder is fine and electrostatic; standard safety glasses allow dust entry from the side.
Respiratory Fume Hood (Sash height <18")P100 / N95 Respirator (If hood unavailable)The compound is a respiratory irritant. Engineering controls (hood) are superior to personal respirators.
Body Defense Lab Coat (Cotton/Poly) (Buttoned to neck)Tyvek® Sleeves / Apron Prevents accumulation of toxic dust on street clothes, which can transfer contamination outside the lab.
Operational Protocols
Phase A: Receipt & Storage
  • Verification: Upon receipt, verify CAS 204783-06-2 .[4] Visually inspect for yellow/beige powder consistency.

  • Storage Conditions: Store at 2-8°C (refrigerated) in a tightly sealed container.

  • Segregation: Store away from strong acids (e.g., HCl, H₂SO₄) to prevent hydrolysis of the nitrile group, which can release toxic byproducts or degrade the compound's purity.

Phase B: Weighing & Transfer (The "Static Risk" Zone)
  • The Risk: This solid is prone to static charge buildup, leading to "jumping" powder that contaminates balances.

  • Protocol:

    • Anti-Static Gun: Use a Zerostat® or ionizing fan on the spatula and weighing boat before transfer.

    • Draft Shield: Always use the balance draft shield.

    • Technique: Do not pour from the bottle. Use a micro-spatula to transfer small amounts to minimize aerosol generation.

    • Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use to capture invisible dust.

Phase C: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly to the solid. Avoid vigorous shaking which can pressurize the vessel if exotherms occur.

  • Incompatibility: Avoid using strong Lewis acids (e.g., AlCl₃) without temperature control, as they may attack the nitrile nitrogen.

Emergency Response & Disposal
Spill Response Workflow
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don double nitrile gloves and P100 respirator.

  • Contain: Cover powder spill with a damp paper towel (water or ethanol) to prevent dust dispersal. Do not dry sweep.

  • Clean: Scoop up damp material. Wipe surface 3x with soap and water.

Disposal Strategy
  • Waste Stream: Segregate into Halogenated Organic Waste .

  • Labeling: Explicitly tag as "Contains Nitriles" and "Brominated Organic."

  • Do NOT: Do not mix with acidic waste streams (risk of HCN generation, however slight).

Visualized Safety Lifecycle

The following diagram illustrates the critical decision pathways for handling 8-Bromoquinoline-5-carbonitrile, ensuring a closed-loop safety system.

SafetyLifecycle Receipt Receipt & Verification (CAS: 204783-06-2) Storage Storage (2-8°C, Segregated) Receipt->Storage Inspect Seal Weighing Weighing (Anti-Static, Fume Hood) Storage->Weighing Acclimate to RT Solubilization Solubilization (Solvent Selection) Weighing->Solubilization Solid Transfer Waste Disposal (Halogenated Stream) Weighing->Waste Contaminated Consumables Reaction Reaction / Synthesis Solubilization->Reaction Dissolved Reaction->Waste Quenched & Separated

Figure 1: Cradle-to-Grave handling workflow for 8-Bromoquinoline-5-carbonitrile, emphasizing containment at every stage.

References
  • National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ChemSrc. (2024).[6] 8-Bromoquinoline-5-carbonitrile (CAS 204783-06-2) Physical Properties. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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